Bombinin H5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

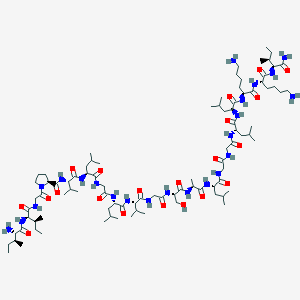

Structure

2D Structure

Properties

Molecular Formula |

C91H165N23O21 |

|---|---|

Molecular Weight |

1917.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1 |

InChI Key |

SQFPIKBKAMXQLN-SZIZCEOVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Bombinin H5: A Technical Guide to a Potent Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Bombinin H5 peptide, a member of the hydrophobic and hemolytic antimicrobial peptide (AMP) family isolated from the skin secretions of the European Yellow-bellied toad, Bombina variegata. This guide covers its biochemical structure, biological activity, and the experimental methodologies used for its characterization, offering a core resource for its potential application in novel anti-infective therapies.

Peptide Profile and Structure

This compound is a 21-amino acid cationic peptide that plays a role in the innate immune defense of its source organism.[1] Structurally, it belongs to a group of related peptides (H1-H5) found in Bombina variegata skin secretions.[2][3] A distinctive feature of Bombinin H3, H4, and H5 is the post-translational modification of the second amino acid to a D-alloisoleucine, a characteristic that can enhance peptide stability against proteolysis.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | H-Ile-(D-allo-Ile)-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2 |

| Molecular Formula | C₉₁H₁₆₅N₂₃O₂₀ |

| Molecular Weight | 1917.4 g/mol |

| Length (Amino Acids) | 21 |

| Source Organism | Bombina variegata (Yellow-bellied toad) |

Secondary and Tertiary Structure

Like other Bombinin H peptides, this compound adopts a distinct secondary structure depending on its environment.

-

In Aqueous Solution: The peptide is largely unstructured, existing in a random coil conformation.

-

In Membrane-Mimicking Environments: In the presence of membrane mimetics such as trifluoroethanol (TFE) solution, sodium dodecyl sulfate (SDS) micelles, or dodecylphosphocholine (DPC) micelles, this compound folds into a well-defined α-helical structure.[1][4] This conformational change is critical for its biological function, as the amphipathic helix facilitates interaction with and disruption of microbial cell membranes.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to elucidate these structural properties.[1] The α-helix is characterized by a glycine-rich side that may serve as a helix-helix interaction site, potentially promoting peptide self-aggregation and pore formation within the target membrane.[1]

Biological Activity and Quantitative Data

Bombinin H peptides are characterized by their potent hemolytic (red blood cell lysing) activity and moderate antibacterial properties, distinguishing them from the broader bombinin peptide family which is highly antibacterial but not hemolytic.[5][6] The D-amino acid at position 2 in peptides like H5 has been shown to enhance activity against certain pathogens, such as Leishmania parasites.[5]

Antimicrobial Activity (Minimum Inhibitory Concentration)

The following table summarizes the MIC values for Bombinin H2 and H4 against a panel of microorganisms. The MIC is defined as the lowest concentration of the peptide that inhibits visible microbial growth.

| Microorganism | Strain | Bombinin H2 (μM) | Bombinin H4 (μM) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 25923 | 12.5 | 25 |

| Bacillus subtilis | ATCC 6633 | 6.2 | 12.5 |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 50 | 12.5 |

| Pseudomonas aeruginosa | ATCC 27853 | >50 | 50 |

| Yeast | |||

| Candida albicans | ATCC 10231 | 50 | 25 |

Data is representative of the Bombinin H family from B. variegata and is compiled from studies on Bombinin H2 and H4.

Hemolytic Activity

Hemolytic activity is a measure of cytotoxicity against red blood cells and is a critical parameter for evaluating the therapeutic potential of an AMP.

| Peptide | HC₅₀ (μM) |

| Bombinin H2 | ~50 |

| Bombinin H4 | ~25 |

HC₅₀ is the peptide concentration causing 50% hemolysis. Data is representative of the Bombinin H family from B. variegata.

Mechanism of Action

The primary mechanism of action for Bombinin H peptides is the physical disruption of cell membrane integrity. This process does not rely on specific cell surface receptors but rather on the electrostatic and hydrophobic interactions between the cationic, amphipathic peptide and the anionic components of microbial membranes.

The proposed mechanism follows a multi-step process, which is illustrated in the diagram below.

Caption: The membrane disruption pathway of this compound.

Experimental Protocols

The discovery and characterization of this compound and related peptides involve a series of established biochemical techniques. The general workflow is depicted below, followed by detailed protocols for key steps.

Caption: Workflow for this compound discovery and analysis.

Peptide Synthesis and Purification

Synthetic replicates of this compound are typically produced for detailed functional and structural studies.

-

Synthesis: The peptide is assembled on an amide resin using an automated peptide synthesizer. The synthesis follows the solid-phase Fmoc (9-fluorenylmethyloxycarbonyl) chemistry methodology.[6]

-

Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6]

-

Verification: The molecular mass of the purified peptide is confirmed using MALDI-TOF or ESI mass spectrometry to ensure it matches the theoretical mass.[6]

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different solvent conditions.

-

Sample Preparation: A stock solution of the purified peptide is prepared in a buffer (e.g., 10 mM ammonium acetate for an unstructured state) and in a membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) for a helical state).[6] Peptide concentration is typically between 50-100 µM.

-

Data Acquisition: CD spectra are recorded from 190 to 250 nm at room temperature using a Jasco J-815 CD spectrometer or equivalent instrument with a 1 mm path length cuvette.[6]

-

Analysis: The instrument output in millidegrees is converted to mean residue molar ellipticity. The resulting spectra are analyzed for characteristic α-helical signatures (negative bands at ~208 and ~222 nm) and random coil signatures (a strong negative band near 200 nm).

Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

-

Inoculum Preparation: Bacterial or fungal strains are grown to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton for bacteria). The culture is then diluted to a final concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution: The peptide is serially diluted (2-fold) in the growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest peptide concentration that results in no visible growth (turbidity) in the well. Positive and negative growth controls are included for validation.

References

- 1. embopress.org [embopress.org]

- 2. Antibacterial and haemolytic peptides containing D-alloisoleucine from the skin of Bombina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Antimicrobial Spectrum of Bombinin H Peptides

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Bombinin H peptides, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the Bombina genus of fire-bellied toads. Due to the limited availability of specific data for Bombinin H5, this guide will focus on the well-characterized and closely related peptides, Bombinin H2 and H4, as representative examples of the Bombinin H family.

Core Antimicrobial Activity

Bombinin H peptides exhibit a broad spectrum of activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] These peptides are a component of the toad's innate immune system, providing a first line of defense against pathogens.[4] The family of Bombinin H peptides includes several isomers, with some containing a D-amino acid at the second position, a post-translational modification that can influence their biological activity.[3][5]

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of Bombinin H2 and H4 has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for Bombinin H2 and H4 against a panel of bacterial strains.

| Microorganism | Strain | Bombinin H2 MIC (µM) | Bombinin H4 MIC (µM) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 29213 | 12.5 | 25 |

| Staphylococcus aureus | Cowan I | 12.5 | 50 |

| Staphylococcus aureus | 8 | 12.5 | 25 |

| Staphylococcus aureus | 43300 (MRSA) | 12.5 | 25 |

| Staphylococcus aureus | 11270 | 12.5 | 25 |

| Staphylococcus capitis | n. 1 | 25 | 25 |

| Staphylococcus epidermidis | 18 | 25 | 25 |

| Enterococcus faecalis | 9546 | >50 | >50 |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 25 | 12.5 |

| Escherichia coli | D21 | 25 | 12.5 |

| Pseudomonas aeruginosa | ATCC 27853 | >50 | 50 |

| Pseudomonas aeruginosa | PAO1 | >50 | 50 |

| Klebsiella pneumoniae | C39 | 50 | 25 |

| Salmonella enterica | C53 | 50 | 25 |

Data compiled from Coccia et al., 2011.[1]

Hemolytic Activity

A critical aspect of antimicrobial peptide development is their selectivity for microbial cells over host cells. Hemolytic activity, the lysis of red blood cells, is a key indicator of cytotoxicity. Bombinin H peptides are known to possess hemolytic properties.[2] For instance, one study noted that BHL-bombinin, a related peptide, exhibited low hemolytic activity at its MIC against S. aureus.[5] The degree of hemolysis is an important consideration in evaluating the therapeutic potential of these peptides.

Synergistic Effects

Bombinin H peptides have demonstrated synergistic activity when combined with other antimicrobial agents. For example, a synergistic effect has been observed between Bombinin H and ampicillin.[6] The combination of BHL-bombinin with Bombinin HL or Bombinin HD also showed synergistic inhibition against S. aureus.[5] This suggests that Bombinin H peptides could be used in combination therapies to enhance the efficacy of conventional antibiotics and potentially combat drug-resistant bacteria.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for Bombinin H peptides is the disruption of microbial cell membranes.[7][8] This process involves a series of steps, beginning with the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane.[9][10] Following this initial binding, the peptides insert into the lipid bilayer, leading to the formation of pores and ultimately, cell death.[9] Two primary models for this pore formation are the "carpet" model and the "toroidal pore" model.[8][9]

In the carpet model , the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner.[9] In the toroidal pore model , the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the lipid head groups.[9]

Caption: A diagram illustrating the proposed mechanism of action for Bombinin H peptides, from initial membrane attraction to cell lysis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial spectrum of Bombinin H peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[11]

Caption: A workflow diagram for the broth microdilution MIC assay.

Materials:

-

Bombinin H peptide stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Peptide Preparation: a. Prepare a stock solution of the Bombinin H peptide in a suitable solvent. b. In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution with MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in MHB. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculation: a. Add a standardized volume of the final bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. b. Include a positive control (no peptide) and a negative control (no bacteria).

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.

Materials:

-

Bombinin H peptide stock solution

-

Freshly collected red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

96-well microtiter plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

RBC Preparation: a. Centrifuge a sample of fresh blood to pellet the RBCs. b. Wash the RBC pellet with PBS several times, centrifuging and resuspending between washes. c. Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).

-

Assay Setup: a. In a 96-well plate, add serial dilutions of the Bombinin H peptide. b. Add the RBC suspension to each well. c. Include a negative control (PBS) and a positive control (Triton X-100, which causes 100% lysis).

-

Incubation: a. Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Measurement: a. Centrifuge the plate to pellet intact RBCs. b. Transfer the supernatant to a new plate. c. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

-

Calculation: a. Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

Checkerboard Synergy Assay

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.[11][12][13][14]

Caption: A workflow for the checkerboard synergy assay.

Procedure:

-

Plate Setup: a. In a 96-well plate, prepare serial two-fold dilutions of Drug A (e.g., Bombinin H) along the x-axis. b. Prepare serial two-fold dilutions of Drug B (e.g., a conventional antibiotic) along the y-axis. c. The result is a matrix of wells containing various combinations of the two drugs.

-

Inoculation and Incubation: a. Inoculate all wells with a standardized bacterial suspension as described in the MIC assay protocol. b. Incubate the plate under appropriate conditions.

-

Data Collection: a. Determine the MIC of each drug alone and the MIC of each drug in the presence of the other.

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index: a. FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) b. FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. FIC Index = FIC of Drug A + FIC of Drug B

-

Interpretation of FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Conclusion

Bombinin H peptides represent a promising class of antimicrobial agents with a broad spectrum of activity. Their mechanism of action, centered on the disruption of microbial membranes, makes them less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. The potential for synergistic interactions with existing antibiotics further enhances their therapeutic appeal. However, their inherent hemolytic activity necessitates further research and potential modifications to improve their selectivity and safety profile for clinical applications. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of Bombinin H peptides as next-generation antimicrobial drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin. [iris.uniroma1.it]

- 5. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.12. Checkerboard testing for synergy analysis [bio-protocol.org]

- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. emerypharma.com [emerypharma.com]

The Hemolytic Activity of Bombinin H5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hemolytic activity of Bombinin H5, a member of the Bombinin H family of antimicrobial peptides. This document details the peptide's mechanism of action, presents available quantitative data for the Bombinin H family, outlines experimental protocols for assessing hemolytic activity, and provides visualizations of the key pathways and workflows involved.

Introduction to this compound and its Hemolytic Properties

This compound is a hydrophobic peptide belonging to the Bombinin H family, first isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata.[1][2][3] Unlike the broader class of bombinin peptides, which exhibit potent antimicrobial activity with little to no hemolytic effect, the Bombinin H subfamily is characterized by its significant hemolytic and lower bactericidal activities.[4] A key structural feature of Bombinin H3, H4, and H5 is the presence of a D-alloisoleucine residue at the second position, a post-translational modification that influences their biological activity.[1][2] The hydrophobic nature of these peptides is a primary determinant of their ability to lyse red blood cells.[4]

Quantitative Data on Hemolytic Activity

| Peptide | Amino Acid Sequence | D-Amino Acid at Position 2 | Reported Hemolytic Activity | Reference(s) |

| Bombinin H2 | IIGPVLGLVGSALGGLLKKI-NH2 | L-Isoleucine | Hemolytic | [5] |

| Bombinin H4 | I(allo)-IGPVLGLVGSALGGLLKKI-NH2 | D-Alloisoleucine | Hemolytic | [6][7] |

| This compound | Sequence not explicitly detailed in search results | D-Alloisoleucine | Hemolytic | [1][2] |

| Bombinin H6 | Sequence not explicitly detailed in search results | L-Amino Acid | Hemolytic | [8] |

| Bombinin H7 | Sequence not explicitly detailed in search results | D-Amino Acid | Hemolytic | [8] |

Note: The exact amino acid sequences for this compound, H6, and H7 were not available in the search results, though their classification within the hemolytic Bombinin H family is established.

Mechanism of Hemolytic Action

The hemolytic activity of Bombinin H peptides, including H5, is primarily attributed to their direct interaction with and disruption of the erythrocyte cell membrane. The proposed mechanism follows a multi-step process that does not involve specific intracellular signaling cascades but rather a physical perturbation of the lipid bilayer.

Signaling Pathway of Membrane Disruption

The following diagram illustrates the proposed "carpet-like" mechanism of membrane disruption by this compound. This model suggests that the peptides accumulate on the membrane surface, altering its structure and leading to eventual lysis, rather than forming discrete transmembrane pores.

Caption: Proposed "carpet-like" mechanism of this compound-induced hemolysis.

Experimental Protocols

The following section details a standardized protocol for determining the hemolytic activity of a peptide such as this compound.

Hemolysis Assay Protocol

Objective: To quantify the hemolytic activity of this compound by measuring the release of hemoglobin from a suspension of human red blood cells (RBCs).

Materials:

-

This compound peptide (lyophilized)

-

Fresh human whole blood (with anticoagulant, e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

-

Sterile microcentrifuge tubes

-

96-well microtiter plate (U-bottom)

-

Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Methodology:

-

Preparation of Red Blood Cell Suspension: a. Centrifuge fresh human whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the pelleted RBCs in 5 volumes of cold PBS. d. Repeat the centrifugation and washing steps (c) three times. e. After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

Preparation of Peptide Solutions: a. Reconstitute lyophilized this compound in sterile PBS to create a stock solution (e.g., 1 mg/mL). b. Prepare a series of twofold serial dilutions of the this compound stock solution in PBS in microcentrifuge tubes to achieve a range of desired final concentrations.

-

Hemolysis Assay: a. To the wells of a 96-well plate, add 50 µL of the various this compound dilutions. b. For the negative control (0% hemolysis), add 50 µL of PBS. c. For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100. d. Add 50 µL of the 2% RBC suspension to each well. e. Incubate the plate at 37°C for 1 hour.

-

Measurement of Hemolysis: a. After incubation, centrifuge the 96-well plate at 800 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

-

Data Analysis: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Experimental Workflow Diagram

The following diagram outlines the key steps in the hemolysis assay protocol.

Caption: Workflow for the determination of hemolytic activity.

Conclusion

This compound is a member of a family of hydrophobic peptides with established hemolytic properties. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the activity of its close analogs suggests a potent membrane-disrupting capability. The mechanism of action is believed to involve a direct, detergent-like effect on the erythrocyte membrane, leading to cell lysis. The provided experimental protocol offers a standardized method for quantifying this hemolytic activity, which is a critical parameter in the preclinical safety assessment of any peptide-based therapeutic candidate. Further research is warranted to determine the precise HC50 of this compound and to fully explore the structure-activity relationships that govern the hemolytic potential of the Bombinin H peptide family.

References

- 1. embopress.org [embopress.org]

- 2. Antibacterial and haemolytic peptides containing D-alloisoleucine from the skin of Bombina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial and haemolytic peptides containing D-alloisoleucine from the skin of Bombina variegata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. researchgate.net [researchgate.net]

- 8. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bombinin H5 Family of Antimicrobial Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombinin H family of antimicrobial peptides (AMPs) represents a fascinating and potent class of molecules isolated from the skin secretions of the fire-bellied toad (Bombina genus).[1] These peptides are key components of the toad's innate immune system, providing a first line of defense against a broad range of pathogenic microorganisms.[1][2] The "H" designation signifies their characteristically hydrophobic and hemolytic nature, distinguishing them from the less toxic bombinin peptides found in the same secretions.[1] Some members of the Bombinin H family, including Bombinin H5, exhibit a unique post-translational modification, incorporating a D-amino acid at the second position, which can significantly influence their biological activity.[3][4] This technical guide provides an in-depth overview of the this compound family, with a focus on their structure, mechanism of action, antimicrobial spectrum, and cytotoxic activities, alongside detailed experimental protocols relevant to their study.

Core Concepts

Structure and Physicochemical Properties

Bombinin H peptides are typically short, cationic peptides composed of 17 to 20 amino acid residues.[1] Their primary structure imparts an amphipathic character, with a distinct segregation of hydrophobic and charged residues. This amphipathicity is crucial for their interaction with and disruption of microbial cell membranes. A noteworthy feature of some Bombinin H peptides, including H3, H4, and H5, is the presence of a D-alloisoleucine at position 2.[3][4] This stereochemical inversion from the typical L-amino acid is a result of post-translational modification and has been shown to enhance the peptide's stability and, in some cases, its antimicrobial potency.[1]

Mechanism of Action

The primary mechanism of action for the Bombinin H family of peptides is the direct disruption of microbial cell membranes.[5] This process is generally understood to occur in a series of steps:

-

Electrostatic Attraction: The cationic nature of Bombinin H peptides facilitates their initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Pore Formation: Upon accumulation on the membrane surface, the peptides insert into the lipid bilayer, driven by hydrophobic interactions. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.

-

Cell Lysis: The formation of these transmembrane pores leads to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

This direct, physical mechanism of action is a key advantage of AMPs like this compound, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from closely related and well-characterized members of the Bombinin H family, Bombinin H2 and Bombinin H4. This information provides a strong indication of the expected activity profile for this compound.

Antimicrobial Activity of Bombinin H2 and H4

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Bombinin H2 and H4 against a range of bacterial strains. Lower MIC values indicate higher antimicrobial potency.

| Microorganism | Strain | Bombinin H2 MIC (µM) | Bombinin H4 MIC (µM) |

| Staphylococcus aureus | ATCC 29213 | 12.5 | 25 |

| Staphylococcus aureus | Cowan I | 12.5 | 25 |

| Staphylococcus epidermidis | 1457 | >100 | 100 |

| Staphylococcus epidermidis | 5179-R1 | >100 | 100 |

| Escherichia coli | D21 | 50 | 25 |

| Pseudomonas aeruginosa | ATCC 15692 | >50 | >50 |

Data sourced from Mangoni et al. (2011) and Swithenbank et al. (2020).[6][7]

Cytotoxicity of Bombinin H2 and H4

The following table presents the cytotoxic activity of Bombinin H2 and H4 against human non-small cell lung carcinoma (NSCLC) cell lines (A549 and Calu-3) and a normal human bronchial epithelial cell line (Beas-2B), expressed as the concentration that causes 50% cell death (IC50). The hemolytic activity is presented as the percentage of hemolysis at a given concentration.

| Cell Line / Assay | Bombinin H2 | Bombinin H4 |

| IC50 (µM) - 24h exposure | ||

| A549 (NSCLC) | ~25 | ~3 |

| Calu-3 (NSCLC) | ~75 | >100 |

| Beas-2B (Normal) | ~25 | >100 |

| Hemolytic Activity | Not selectively cytotoxic | Low (0.061% at relevant concentrations) |

Data sourced from Swithenbank et al. (2020).[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the this compound family of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

This compound peptide stock solution (in a suitable solvent, e.g., sterile water or 0.01% acetic acid)

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay measures the ability of an antimicrobial peptide to lyse red blood cells.

Materials:

-

Freshly drawn human or horse red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS) as a positive control

-

This compound peptide stock solution

-

Sterile 96-well microtiter plates

-

Centrifuge

-

Spectrophotometer

Protocol:

-

RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 4% (v/v).

-

Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well containing the peptide dilutions and controls (PBS for 0% hemolysis and 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cell lines (e.g., cancer cell lines and normal cell lines)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

This compound peptide stock solution

-

Sterile 96-well plates

-

CO2 incubator

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Peptide Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the peptide's solvent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for the Hemolytic Activity Assay.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The this compound family of antimicrobial peptides holds significant promise as a source of new therapeutic agents. Their broad-spectrum antimicrobial activity, coupled with a rapid, membrane-disrupting mechanism of action, makes them attractive candidates for combating drug-resistant pathogens. While their inherent hemolytic and cytotoxic properties require careful consideration and potential optimization through peptide engineering, the unique structural features of this family, such as the presence of D-amino acids, offer exciting avenues for the rational design of novel anti-infective and anticancer drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating molecules.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. Antibacterial and haemolytic peptides containing D-alloisoleucine from the skin of Bombina variegata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iris.uniroma1.it [iris.uniroma1.it]

The intricate biosynthetic pathway of bombinin antimicrobial peptides in Bombina variegata

A Technical Guide for Researchers and Drug Development Professionals

The skin of the yellow-bellied toad, Bombina variegata, is a rich reservoir of bioactive molecules, most notably the bombinin family of antimicrobial peptides (AMPs). These peptides represent a crucial component of the toad's innate immune system, providing a first line of defense against a broad spectrum of microbial pathogens. This technical guide provides an in-depth exploration of the biosynthesis of bombinin peptides, from gene expression and precursor processing to the generation of the final, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and potential therapeutic applications of these potent AMPs.

The Bombinin Peptide Family: An Overview

The bombinin family in Bombina variegata primarily consists of two main groups: the bombinins and the bombinins H.[1] Bombinins are typically 24-27 amino acids in length and exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal hemolytic activity.[2][3] In contrast, bombinins H are more hydrophobic and, while possessing some antibacterial properties, are notably more hemolytic.[1] A unique feature of some bombinin H peptides is the post-translational isomerization of an L-amino acid to a D-amino acid at the second position, a modification that can influence their biological activity.[1]

Genetic Organization and Gene Expression

The genetic blueprint for bombinin peptides is encoded in precursor proteins. Molecular cloning studies have revealed that the genes encoding these precursors in Bombina species typically consist of two exons separated by a large intron.[4] Exon 1 encodes the signal peptide, which directs the precursor protein into the secretory pathway, while exon 2 encodes the propeptide region containing the sequences of the mature bombinin and bombinin H peptides.[4]

The expression of bombinin genes is inducible and tightly regulated, forming a key part of the toad's response to microbial threats. The promoter region of bombinin genes contains binding sites for transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NF-IL6 (Nuclear Factor for Interleukin-6 expression).[4] This suggests that the activation of bombinin gene expression is mediated by signaling pathways that are central to the innate immune response.

Signaling Pathway for Bombinin Biosynthesis

The biosynthesis of bombinin peptides is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the surface of the toad's skin cells. A key family of PRRs involved in this process is the Toll-like receptors (TLRs).

The binding of a PAMP, such as lipopolysaccharide (LPS) from Gram-negative bacteria, to TLR4 triggers a downstream signaling cascade.[5][6] This activation is primarily mediated through the MyD88-dependent pathway.[5] Upon TLR4 activation, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[5] This leads to the activation of the transcription factor NF-κB, which then translocates to the nucleus and binds to the promoter regions of bombinin genes, initiating their transcription.[4][6]

Caption: TLR4 signaling cascade leading to bombinin gene expression.

Biosynthesis and Post-Translational Modifications

Following transcription and translation, the resulting bombinin precursor protein undergoes a series of post-translational modifications within the secretory pathway to yield the mature, active peptides.

Precursor Structure and Processing

The bombinin precursor protein has a multi-domain structure. It begins with an N-terminal signal peptide, followed by an acidic propeptide region, one or two copies of the bombinin peptide sequence, another acidic spacer region, and finally a single copy of the bombinin H peptide sequence at the C-terminus.[1]

The release of the mature peptides from the precursor is a multi-step process mediated by a cascade of processing enzymes.

-

Signal Peptidase: The initial step is the cleavage of the signal peptide by a signal peptidase as the precursor enters the endoplasmic reticulum.

-

Propeptide Convertases: The precursor is then processed by propeptide convertases, which are subtilisin-like endoproteases. These enzymes recognize and cleave at specific basic amino acid residues (e.g., Lys-Arg) that flank the mature peptide sequences.[7]

-

Carboxypeptidase: Following the endoproteolytic cleavage, a carboxypeptidase removes the C-terminal basic residues from the liberated peptides.

-

Peptidylglycine α-amidating Monooxygenase (PAM): Many bombinin peptides have an amidated C-terminus, which is crucial for their biological activity. This amidation is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM).

-

Peptidyl-aminoacyl-L/D-isomerase: A unique feature of some bombinin H peptides is the conversion of an L-amino acid to a D-amino acid at the second position. This stereochemical inversion is catalyzed by a specific peptidyl-aminoacyl-L/D-isomerase.[8] This enzyme has a rather low selectivity for the amino acid at position 2 but requires a hydrophobic residue at position 1 and a small residue at position 3 for optimal activity.[8]

Caption: Post-translational processing of bombinin precursors.

Quantitative Data on Bombinin Peptides

The biological activity of bombinin peptides is a key area of interest for drug development. The following table summarizes the Minimal Inhibitory Concentration (MIC) values for a novel bombinin peptide and its analogue from Bombina variegata against various microorganisms.

| Peptide | Staphylococcus aureus (mg/L) |

| Feleucin-BV1 | 128–256 |

| Feleucin-BV2 | >256 |

Data sourced from: Feleucins: Novel Bombinin Precursor-Encoded Nonapeptide Amides from the Skin Secretion of Bombina variegata.[2]

Experimental Protocols

The study of bombinin biosynthesis involves a range of molecular and biochemical techniques. Detailed protocols for key experiments are provided below.

Peptide Extraction from Bombina variegata Skin

This protocol describes the extraction of crude peptide mixtures from the skin secretions of Bombina variegata.

Materials:

-

Live Bombina variegata specimens

-

Mild electrical stimulation device (e.g., 6V battery)

-

Sterile deionized water

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Lyophilizer

Procedure:

-

Gently rinse the dorsal skin of the toad with sterile deionized water to remove any debris.

-

Apply a mild electrical stimulation to the dorsal skin surface to induce the release of skin secretions.

-

Collect the secreted granular material by washing the skin with a small volume of sterile deionized water into a 50 mL centrifuge tube.

-

Centrifuge the collected secretion at 4,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the soluble peptides.

-

Freeze the supernatant at -80°C and then lyophilize to obtain a dry powder of the crude peptide extract.

-

Store the lyophilized extract at -20°C until further use.

cDNA Library Construction from Amphibian Skin

This protocol outlines the steps for constructing a cDNA library from the skin of Bombina variegata to identify the genes encoding bombinin precursors.

Materials:

-

Bombina variegata skin tissue

-

Liquid nitrogen

-

TRIzol reagent (or similar RNA extraction kit)

-

Oligo(dT)-cellulose column

-

Reverse transcriptase

-

dNTPs

-

RNase H

-

DNA Polymerase I

-

EcoRI adaptors

-

T4 DNA ligase

-

λgt10 vector (or other suitable cloning vector)

-

E. coli host strain for packaging and amplification

Procedure:

-

Excise a small piece of dorsal skin from a euthanized toad and immediately freeze it in liquid nitrogen.

-

Homogenize the frozen tissue and extract total RNA using TRIzol reagent according to the manufacturer's instructions.

-

Isolate poly(A)+ mRNA from the total RNA using an oligo(dT)-cellulose column.

-

Synthesize the first strand of cDNA from the mRNA template using reverse transcriptase and an oligo(dT) primer.

-

Synthesize the second strand of cDNA using RNase H and DNA Polymerase I.

-

Methylate the double-stranded cDNA to protect internal EcoRI sites.

-

Ligate EcoRI adaptors to the blunt ends of the cDNA.

-

Digest the adapted cDNA with EcoRI to create cohesive ends.

-

Ligate the cDNA into the EcoRI site of the λgt10 vector.

-

Package the recombinant DNA into phage particles using a commercial packaging extract.

-

Titer and amplify the cDNA library by infecting an appropriate E. coli host strain.

-

The library is now ready for screening with probes designed from known bombinin sequences.

HPLC Purification of Bombinin Peptides

This protocol describes the purification of individual bombinin peptides from the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Lyophilized crude peptide extract

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% (v/v) TFA in acetonitrile

-

RP-HPLC system with a C18 column (e.g., Vydac 218TP54)

-

UV detector (monitoring at 214 nm)

-

Fraction collector

Procedure:

-

Dissolve the lyophilized crude peptide extract in a small volume of Solvent A.

-

Centrifuge the sample to remove any insoluble material.

-

Inject the supernatant onto the C18 column equilibrated with Solvent A.

-

Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution of peptides by measuring the absorbance at 214 nm.

-

Collect fractions corresponding to the peptide peaks.

-

Lyophilize the collected fractions to obtain purified peptides.

-

Assess the purity of each fraction by analytical RP-HPLC.

Mass Spectrometry Analysis of Bombinin Peptides

This protocol outlines the characterization of purified bombinin peptides using mass spectrometry to determine their molecular mass and amino acid sequence.

Materials:

-

Purified bombinin peptide fractions

-

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer or an electrospray ionization (ESI) mass spectrometer.

-

Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)

-

Solvents for ESI (e.g., acetonitrile/water with formic acid)

Procedure:

-

For MALDI-TOF MS:

-

Mix a small aliquot of the purified peptide solution with the matrix solution.

-

Spot the mixture onto the MALDI target plate and allow it to air dry.

-

Acquire the mass spectrum in the positive ion mode.

-

-

For ESI-MS:

-

Dissolve the purified peptide in a suitable solvent mixture for electrospray ionization.

-

Infuse the sample into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode.

-

-

For Sequencing (MS/MS):

-

Select the parent ion of the peptide of interest in the first mass analyzer.

-

Fragment the parent ion by collision-induced dissociation (CID).

-

Analyze the resulting fragment ions in the second mass analyzer to determine the amino acid sequence.

-

Quantitative PCR (qPCR) for Bombinin Gene Expression Analysis

This protocol describes the quantification of bombinin gene expression levels in Bombina variegata skin in response to an immune challenge.

Materials:

-

Bombina variegata skin samples (control and pathogen-exposed)

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Primers specific for the bombinin gene and a reference gene (e.g., GAPDH)

Procedure:

-

Collect skin samples from control and pathogen-exposed toads.

-

Extract total RNA from the skin samples using a commercial kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reactions in triplicate for each sample and each gene (bombinin and reference gene), including a no-template control. Each reaction should contain SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR program on a real-time PCR instrument. The program should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the bombinin gene in the pathogen-exposed samples compared to the control samples, normalized to the expression of the reference gene.

Caption: Integrated workflow for bombinin peptide research.

Conclusion

The biosynthesis of bombinin peptides in Bombina variegata is a complex and highly regulated process that is integral to the toad's innate immunity. From the pathogen-induced activation of gene expression via TLR signaling to the intricate post-translational processing of precursor proteins, each step is finely tuned to produce a diverse arsenal of antimicrobial peptides. A thorough understanding of this biosynthetic pathway not only provides insights into amphibian immunology but also offers a valuable roadmap for the discovery and development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the fascinating world of bombinin peptides and unlock their therapeutic potential.

References

- 1. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Feleucins: Novel Bombinin Precursor-Encoded Nonapeptide Amides from the Skin Secretion of Bombina variegata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular cloning of a bombinin gene from Bombina orientalis: detection of NF-kappaB and NF-IL6 binding sites in its promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Processing and sorting of the prohormone convertase 2 propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate specificity of a peptidyl-aminoacyl-l/d-isomerase from frog skin - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Bombinin H5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H5 is a member of the bombinin H family of antimicrobial peptides (AMPs), first isolated from the skin secretions of the yellow-bellied toad, Bombina variegata. These peptides are characterized by their hydrophobic nature and hemolytic activity. A key structural feature of this compound and its relatives (H1-H5) is the post-translational modification of the second amino acid residue to a D-alloisoleucine, which significantly influences their biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, including its physicochemical properties, biological activities, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial and anticancer agents.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Amphibian skin has proven to be a rich source of diverse AMPs with unique structures and mechanisms of action. The bombinin family of peptides, isolated from toads of the Bombina genus, is a prominent example. This family is broadly divided into two subfamilies: bombinins and bombinins H. While bombinins exhibit potent bactericidal activity with low hemolytic effects, bombinins H are distinguished by their strong hydrophobic and hemolytic properties.[1][2]

This compound, a 21-amino acid peptide, belongs to the latter subfamily. Its structure is characterized by the presence of a D-alloisoleucine at the second position, a feature that differentiates it from its all-L-amino acid counterparts and plays a crucial role in its biological function.[1][3][4] This guide will delve into the known structure-activity relationships of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate a deeper understanding of this promising biomolecule.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | H-Ile-Ile-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH2 | NovoPro |

| D-Amino Acid Residue | D-alloisoleucine at position 2 | [4] |

| Molecular Formula | C91H165N23O | NovoPro |

| Molecular Weight | 1917.4 Da | NovoPro |

| Source | Bombina variegata (Yellow-bellied toad) | [4] |

Biological Activities of Bombinin H Peptides

While specific quantitative data for this compound's antimicrobial and hemolytic activities were not available in the reviewed literature, the family of Bombinin H peptides (H1-H5) has been collectively reported to exhibit both antibacterial and hemolytic properties.[4] For comparative purposes, data for other Bombinin H peptides, such as H2 and H4, are presented below. These peptides share high sequence homology with this compound and also possess a D-amino acid at the second position.

Antimicrobial Activity

Bombinin H peptides generally display activity against a range of bacteria. The presence of the D-amino acid is thought to contribute to their efficacy and stability.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bombinin H2 and H4 Against Various Bacterial Strains

| Bacterial Strain | Bombinin H2 (µM) | Bombinin H4 (µM) |

| Staphylococcus aureus ATCC 29213 | 12.5 | 25 |

| Staphylococcus aureus Cowan I | 12.5 | 50 |

| Escherichia coli D21 | >50 | 50 |

| Yersinia pseudotuberculosis | >50 | 50 |

(Data adapted from Mangoni et al., 2000)

Hemolytic Activity

Cytotoxic Activity against Cancer Cells

Some members of the Bombinin H family have demonstrated selective cytotoxicity against cancer cells. For instance, Bombinin H4 has shown activity against non-small cell lung carcinoma (NSCLC) cell lines.

Table 2: Cytotoxicity of Bombinin H4 Against NSCLC Cell Lines

| Cell Line | Activity |

| A549 | Significant cell death observed from 1.5 µM to 100 µM |

| Calu-3 | Significant cell death observed at 50 µM and 100 µM |

(Data adapted from Hedges et al., 2020)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Bombinin H peptides.

Peptide Synthesis and Purification

A standardized workflow for obtaining pure this compound for experimental use is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially added to the growing peptide chain.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired peptide from impurities.

-

Characterization: The molecular weight of the purified peptide is confirmed using mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight).

-

Lyophilization: The purified peptide is lyophilized (freeze-dried) to obtain a stable powder for storage and subsequent use in biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Peptide Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolysis Assay

This assay quantifies the hemolytic activity of this compound on red blood cells.

Caption: Workflow for the hemolysis assay.

-

Preparation of Red Blood Cells (RBCs): Freshly drawn blood (e.g., human or horse) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS). A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v).

-

Incubation: The RBC suspension is incubated with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C. A negative control (buffer only) and a positive control (a known lytic agent like Triton X-100) are included.

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and any cell debris.

-

Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at approximately 540 nm using a spectrophotometer.

-

Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on mammalian cell lines.

References

- 1. Bombinin - Wikipedia [en.wikipedia.org]

- 2. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Recombinant Expression of Bombinin H5 in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H5 is a member of the bombinin H family of antimicrobial peptides (AMPs), which are naturally found in the skin secretions of the European fire-bellied toad (Bombina bombina). These peptides represent a promising class of molecules for the development of novel anti-infective agents due to their potent antimicrobial activity. Bombinin H peptides are known to be hydrophobic and hemolytic.[1] The recombinant expression of these peptides in a robust and scalable system like Escherichia coli is a critical step for further research and development, enabling detailed structure-function studies, mechanism of action elucidation, and preclinical evaluation.

This document provides a comprehensive guide to the recombinant expression, purification, and characterization of this compound in E. coli. The protocols detailed below are based on established methodologies for the expression of antimicrobial peptides, often as fusion proteins to mitigate toxicity to the host organism and prevent proteolytic degradation.

Data Presentation

Table 1: Amino Acid Sequence of a Representative Bombinin H Peptide (Bombinin H2)

| Peptide Name | Amino Acid Sequence | Length (amino acids) |

| Bombinin H2 | IIGPVLGLVGSALGGLLKKI | 20 |

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Bombinin-like Peptides

| Peptide | Target Microorganism | MIC (µM) |

| BHL-bombinin | Staphylococcus aureus | 1.6 |

| BHL-bombinin | Escherichia coli | 6.6 |

| Maximin H5 | Escherichia coli | 90 |

| Maximin H5 | Pseudomonas aeruginosa | 90 |

Note: Data for this compound is not available. The table presents MIC values for closely related bombinin-like peptides to provide an expected range of antimicrobial activity.[2][3]

Experimental Protocols

Gene Synthesis and Cloning into an Expression Vector

This protocol describes the synthesis of the this compound gene and its cloning into a suitable E. coli expression vector. To prevent the cytotoxic effects of the AMP on the E. coli host, a fusion protein strategy is employed. The pET-32a(+) vector, which allows for the expression of the target peptide fused to thioredoxin (Trx), a His-tag for purification, and an enterokinase cleavage site for removal of the fusion partner, is a recommended choice.

1.1. Gene Design and Synthesis:

-

Design the DNA sequence encoding this compound based on its amino acid sequence.

-

Optimize the codon usage for expression in E. coli.

-

Incorporate restriction sites at the 5' and 3' ends of the gene for cloning into the pET-32a(+) vector (e.g., NcoI and XhoI).

-

Include a start codon (ATG) at the beginning of the sequence.

-

Synthesize the designed gene commercially.

1.2. Vector Preparation:

-

Digest the pET-32a(+) vector with the selected restriction enzymes (e.g., NcoI and XhoI) according to the manufacturer's protocol.

-

Purify the linearized vector using a gel purification kit.

1.3. Ligation and Transformation:

-

Ligate the synthesized this compound gene into the linearized pET-32a(+) vector using T4 DNA ligase.

-

Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

-

Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL).

-

Incubate the plates overnight at 37°C.

1.4. Screening and Plasmid Isolation:

-

Select individual colonies and perform colony PCR to screen for positive clones containing the this compound insert.

-

Inoculate positive colonies into LB broth with ampicillin and grow overnight.

-

Isolate the recombinant plasmid (pET32a-BombininH5) using a plasmid miniprep kit.

-

Verify the sequence of the insert by Sanger sequencing.

Expression of the Trx-Bombinin H5 Fusion Protein

2.1. Transformation into an Expression Host:

-

Transform the verified pET32a-BombininH5 plasmid into a suitable E. coli expression strain, such as BL21(DE3).

-

Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL).

-

Incubate overnight at 37°C.

2.2. Protein Expression:

-

Inoculate a single colony of BL21(DE3) cells harboring the pET32a-BombininH5 plasmid into 5 mL of LB broth containing ampicillin.

-

Grow the culture overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB broth containing ampicillin with the overnight culture to an initial OD600 of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 25°C) for 4-6 hours or at 18°C overnight to enhance protein solubility.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant this compound

3.1. Cell Lysis:

-

Resuspend the frozen cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the soluble fusion protein.

3.2. Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the supernatant onto the column.

-

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the Trx-Bombinin H5 fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Collect the eluted fractions and analyze them by SDS-PAGE.

3.3. Cleavage of the Fusion Tag:

-

Dialyze the purified fusion protein against a buffer suitable for enterokinase cleavage (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0).

-

Add enterokinase to the dialyzed protein solution at an optimized ratio (e.g., 1:100 w/w).

-

Incubate at room temperature for 16-24 hours.

-

Monitor the cleavage reaction by SDS-PAGE.

3.4. Final Purification of this compound:

-

To separate the cleaved this compound from the Trx tag and enterokinase, a second purification step is necessary. Reverse-phase high-performance liquid chromatography (RP-HPLC) is often effective for purifying small peptides.

-

Apply the cleavage reaction mixture to a C18 RP-HPLC column.

-

Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the purity and identity of the peptide by mass spectrometry.

-

Lyophilize the purified peptide for storage.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

4.1. Preparation of Bacterial Inoculum:

-

Grow the test bacteria (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-logarithmic phase.

-

Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

4.2. Microdilution Assay:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the purified this compound in MHB.

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed.

Visualizations

Caption: Workflow for recombinant expression and purification of this compound.

Caption: Proposed mechanism of action of this compound on bacterial membranes.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Maximin H5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maximin H5 is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the toad Bombina maxima. It exhibits antimicrobial activity against a range of bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro efficacy of an antimicrobial agent. This document provides a detailed protocol for performing an MIC assay for Maximin H5, along with expected MIC values against common bacterial strains. The protocol is based on the widely accepted broth microdilution method, with modifications recommended for cationic antimicrobial peptides to ensure accurate and reproducible results.

Data Presentation

The antimicrobial activity of Maximin H5 and its C-terminally deamidated isoform (MH5C) has been evaluated against several bacterial species. The following table summarizes the reported MIC values. It is important to note that variations in experimental conditions (e.g., broth composition, bacterial strain) can influence MIC values.

| Peptide | Microorganism | Strain | MIC (µM) | Reference |

| Maximin H5 | Staphylococcus aureus | Not Specified | 80 | [1] |

| Maximin H5C | Escherichia coli | Not Specified | 90 | [1] |

| Maximin H5C | Pseudomonas aeruginosa | Not Specified | 90 | [1] |

| Maximin H5C-Cys-PEG (5 kDa) | Escherichia coli | Not Specified | 40 | [2] |

| Maximin H5C-Cys-PEG (5 kDa) | Pseudomonas aeruginosa | Not Specified | 40 | [2] |

Experimental Protocols

Principle of the Broth Microdilution MIC Assay

The broth microdilution assay is a method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate where a standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial peptide. The MIC is determined after a specified incubation period by observing the lowest concentration of the peptide that prevents turbidity or pellet formation in the well.

Materials and Reagents

-

Maximin H5 peptide (lyophilized)

-

Bacterial Strains:

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Staphylococcus aureus (e.g., ATCC 29213)

-

-

Growth Media:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Broth (TSB) for inoculum preparation[1]

-

Mueller-Hinton Agar (MHA) for bacterial culture and colony counting

-

-

Reagents and Consumables:

-

Sterile, pyrogen-free water

-

Dimethyl sulfoxide (DMSO) or 0.01% acetic acid (for peptide dissolution)

-

Sterile 0.85% saline solution

-

Sterile 96-well polypropylene microtiter plates (round or conical bottom)

-

Sterile polypropylene tubes

-

Spectrophotometer

-

Plate reader (optional, for automated reading)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Experimental Workflow Diagram

References

- 1. Antimicrobial Polymer–Peptide Conjugates Based on Maximin H5 and PEG to Prevent Biofouling of E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Polymer-Peptide Conjugates Based on Maximin H5 and PEG to Prevent Biofouling of E. coli and P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Determination of Minimum Bactericidal Concentration (MBC) for Bombinin H5

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of the antimicrobial peptide Bombinin H5 against relevant bacterial strains. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1]

Introduction to this compound and MBC